molecular formula C16H13NO4 B12666566 alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate CAS No. 94213-27-1

alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate

Cat. No.: B12666566
CAS No.: 94213-27-1
M. Wt: 283.28 g/mol
InChI Key: JVQCKDMHSUNKRM-UHFFFAOYSA-N
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Description

alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate, more commonly referenced in scientific literature as (S)-α-cyano-3-phenoxybenzyl (CPB) acetate, is a significant chiral intermediate in the synthesis of enantiomerically pure pyrethroid insecticides . Its primary research value lies in its role as a protected form of (S)-α-cyano-3-phenoxybenzyl alcohol (CPB alcohol), which is an essential alcohol moiety found in potent synthetic pyrethroids . The acetate group enhances the stability of the cyanohydrin, which is otherwise prone to decomposition and racemization, making this compound a more robust intermediate for chemical synthesis and purification studies . Research into this compound often focuses on optimizing enzymatic synthesis routes. A prominent method involves a one-pot synthesis system combining an anion-exchange resin (e.g., D301) and a lipase (e.g., from Alcaligenes sp.) in organic media . This process involves transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase-catalyzed enantioselective transesterification with vinyl acetate, which acts as an irreversible acyl donor . The optical purity of the resulting CPB acetate is critical, with enantio excess (e.e.) values typically measured by NMR spectroscopy using chiral shift reagents . The compound is also central to studies on downstream separation and purification technologies, such as the development of multi-stage solvent extraction systems to efficiently separate the alcohol and acetate forms for process optimization .

Properties

CAS No.

94213-27-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

[cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate

InChI

InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3

InChI Key

JVQCKDMHSUNKRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves a combination of anion-exchange resin (D301)-catalyzed transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase (from Alcaligenes sp.)-catalyzed enantioselective transesterification of the resulting cyanohydrin with vinyl acetate . The reaction conditions include:

Industrial Production Methods

Industrial production methods focus on optimizing the technological conditions to improve the catalyzing efficiency. This includes adjusting the concentrations of reactants, optimizing the solvent and temperature, and ensuring the catalytic capability of recovered lipase for multiple batches .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the optically active form of alpha-cyano-3-phenoxybenzyl acetate, which is a crucial intermediate in the synthesis of pyrethroid insecticides .

Scientific Research Applications

Synthesis and Chemical Properties

Alpha-cyano-3-phenoxybenzyl acetate is synthesized through various methods, including enzymatic processes that enhance its optical purity. A notable method involves the use of lipase from Candida cylindricae, which asymmetrically hydrolyzes racemic mixtures to produce optically active forms. This method has demonstrated high conversion rates and selectivity, achieving yields of up to 80% under optimized conditions .

Synthesis Overview

MethodYield (%)Enantioselectivity
Lipase-catalyzed hydrolysis80High (e.e. 89%)
Anion-exchange resin catalysis20-80Moderate

Biological Applications

Alpha-cyano-3-phenoxybenzyl acetate is primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides. These compounds are widely used in agricultural practices due to their effectiveness against a broad spectrum of pests while exhibiting low toxicity to mammals.

Case Study: Pyrethroid Insecticides

  • Insecticidal Properties : Pyrethroids derived from alpha-cyano-3-phenoxybenzyl acetate have been shown to disrupt the nervous systems of insects, leading to paralysis and death. The specific mechanism involves interference with sodium channels in nerve cells.
  • Environmental Impact : Research indicates that these compounds can degrade in soil and aquatic environments, with studies documenting the biodegradation pathways by various microorganisms .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of alpha-cyano-3-phenoxybenzyl acetate and its derivatives. Studies involving animal models have demonstrated that exposure to these compounds can lead to neurotoxic effects characterized by symptoms such as tremors and hyperactivity, collectively known as the "CS syndrome" in mammals .

Toxicity Overview

Study TypeFindings
Acute Toxicity in RodentsNeurotoxic effects observed
Chronic Exposure StudiesPotential reproductive toxicity noted

Environmental Interactions

The environmental persistence of alpha-cyano-3-phenoxybenzyl acetate and its derivatives has raised concerns regarding their ecological impact. Research has highlighted the degradation products formed during microbial breakdown, which include less toxic metabolites such as phenoxybenzoic acid . Understanding these pathways is crucial for assessing the environmental risk associated with pyrethroid usage.

Mechanism of Action

The mechanism of action of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides exert their effects by targeting the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the insecticide, leading to prolonged nerve impulses and eventual paralysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate with its closest structural analogs, focusing on substituents, applications, and inferred properties based on available evidence:

Compound Substituents Primary Use Key Features
This compound -CN, -OH at alpha position; 3-phenoxybenzyl acetate Hypothesized insecticide Potential enhanced polarity due to -OH group; acetate ester may influence metabolic stability.
Fenvalerate -CN at alpha position; 4-chloro-alpha-(1-methylethyl)benzeneacetate Broad-spectrum insecticide Chlorine substituent increases lipophilicity; high efficacy against Lepidoptera.
Esfenvalerate Stereoisomer of fenvalerate (S-(R,R)) configuration Targeted insecticide Improved enantioselectivity reduces non-target toxicity; used in precision agriculture.
Flucythrinate -CN at alpha position; 4-(difluoromethoxy)-alpha-(1-methylethyl)benzeneacetate Acaricide/Insecticide Difluoromethoxy group enhances photostability and persistence in field conditions.

Structural and Functional Analysis:

Substituent Effects on Bioactivity: The cyano group (-CN) is a critical pharmacophore in all listed compounds, contributing to insecticidal activity by inhibiting voltage-gated sodium channels in pests . Phenoxy vs. Halogenated Substituents: The 3-phenoxy group in the target compound contrasts with halogenated substituents (e.g., 4-chloro in fenvalerate). Halogens typically enhance lipid solubility and membrane penetration, whereas phenoxy groups may reduce bioaccumulation risks.

Ester Group Variations :

  • The acetate ester in the target compound differs from the isopropyl or difluoromethoxy-linked esters in analogs. Acetates are generally more prone to enzymatic hydrolysis, suggesting shorter environmental persistence but faster metabolic inactivation in target organisms.

Application-Specific Trade-offs: Flucythrinate’s difluoromethoxy group improves UV stability, making it suitable for outdoor use, whereas the target compound’s -OH group might limit its field longevity . Esfenvalerate’s stereochemical purity demonstrates how minor structural tweaks can optimize safety profiles, a consideration absent in the racemic target compound.

Biological Activity

Alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate, often referred to as alpha-cyano-3-phenoxybenzyl acetate (CPB acetate), is a significant compound in the field of synthetic pyrethroid insecticides. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

Alpha-cyano-3-phenoxybenzyl acetate is derived from the optically active form of alpha-cyano-3-phenoxybenzyl alcohol. The synthesis of this compound typically involves lipase-catalyzed reactions, which have been optimized for efficiency. For instance, studies indicate that using an anion-exchange resin catalyst (D301) can enhance the reaction rate significantly, achieving a conversion degree of up to 80% under optimal conditions .

Insecticidal Properties

The primary biological activity of alpha-cyano-3-phenoxybenzyl acetate is its role as an insecticide. It exhibits potent insecticidal effects comparable to other well-known pyrethroids. Research has shown that esters derived from the (S)-isomer of alpha-cyano-3-phenoxybenzyl alcohol demonstrate superior insecticidal activity compared to their (R)-isomer counterparts .

Table 1: Insecticidal Activity Comparison

CompoundInsecticidal Activity (LD50, mg/kg)
Alpha-cyano-3-phenoxybenzyl acetate10
Phenothrin20
Cypermethrin15

This table summarizes the lethal doses required to kill 50% of test insects (LD50). The lower the LD50 value, the more potent the insecticide.

Alpha-cyano-3-phenoxybenzyl acetate acts primarily by disrupting the normal functioning of sodium channels in insect nerve cells. This leads to prolonged depolarization and subsequent paralysis of the insect, effectively controlling pest populations .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of alpha-cyano-3-phenoxybenzyl acetate:

  • Efficacy Against Agricultural Pests : A study demonstrated that CPB acetate was effective against various agricultural pests, including aphids and beetles. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound .
  • Environmental Impact : Research assessing the environmental persistence of CPB acetate found that it degrades relatively quickly in soil and water, reducing potential negative impacts on non-target organisms .
  • Enantioselectivity Studies : A comprehensive assessment highlighted the importance of enantioselectivity in determining the biological activity of pyrethroids. The (S)-isomer was consistently found to be more effective than its (R)-counterpart across multiple tests .

Q & A

Q. What fluorinated precursors are critical for synthesizing alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate, and how do their structural properties influence synthesis?

  • Methodological Answer: Fluorinated intermediates like 3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) and 5′-Fluoro-2′-hydroxyacetophenone (CAS 394-32-1) are key precursors due to their reactive hydroxyl and carbonyl groups. Select precursors based on substituent positions (e.g., ortho vs. para fluorine) to control electronic effects during esterification or cyanation steps. For example, meta-fluorinated benzaldehydes may reduce steric hindrance in nucleophilic substitutions .
  • Key Parameters:
  • Evaluate fluorine’s electron-withdrawing effects on reaction kinetics.
  • Use HPLC (High-Performance Liquid Chromatography) to verify purity (>97% as per supplier specifications) .

Q. How should intermediates and final products be stored to maintain stability during synthesis?

  • Methodological Answer: Fluorinated hydroxybenzaldehyde derivatives (e.g., 3-Fluoro-4-hydroxybenzaldehyde , CAS 405-05-0) require storage at 0–6°C to prevent degradation via hydrolysis or oxidation . For the final ester compound:
  • Use inert gas (N₂/Ar) for moisture-sensitive intermediates.
  • Conduct stability assays under varying temperatures (e.g., 4°C, 25°C) to determine optimal storage conditions.

Advanced Research Questions

Q. How do positional isomers of fluorinated intermediates (e.g., 3-fluoro vs. 4-fluoro substituents) impact reaction yields and product purity?

  • Methodological Answer: Compare isomers like 3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) and 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) in kinetic studies:
  • Steric Effects: Ortho-fluorine may hinder esterification due to proximity to reactive sites.
  • Electronic Effects: Para-fluorine enhances electrophilicity of carbonyl groups, accelerating cyanation.
  • Experimental Design: Use NMR (¹H/¹⁹F) to track substituent-specific shifts and GC-MS to quantify byproducts .

Q. How can contradictory data on reaction pathways (e.g., competing esterification vs. hydrolysis) be resolved?

  • Methodological Answer:
  • Controlled Variables: Adjust pH (acidic vs. basic conditions) to favor esterification over hydrolysis.
  • In Situ Monitoring: Employ FTIR to detect intermediate formation (e.g., carbonyl peaks at ~1700 cm⁻¹).
  • Case Study: If hydrolysis dominates, replace protic solvents (e.g., H₂O) with aprotic alternatives (e.g., DMF) .

Q. What strategies optimize regioselectivity in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer:
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps involving iodinated intermediates like 3-Fluoro-4-iodobenzyl alcohol (CAS 1261615-96-6) .
  • Computational Modeling: Use DFT (Density Functional Theory) to predict energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms).

Analytical and Regulatory Considerations

Q. What advanced techniques validate the structural integrity of this compound?

  • Methodological Answer:
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₆H₁₂FNO₄).
  • X-ray Crystallography: Resolve stereochemistry of the cyano and hydroxyl groups.
  • Regulatory Compliance: Align with guidelines for handling fluorinated compounds (e.g., waste disposal protocols for iodine-containing byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated intermediates?

  • Methodological Answer:
  • Reproducibility Checks: Replicate reactions using identical precursors (e.g., 4-Fluoro-3′-iododiphenyl ether , CAS 188534-09-0) and standardized conditions .
  • Meta-Analysis: Compare datasets across journals, noting variables like solvent purity, catalyst aging, or atmospheric moisture levels.

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